N-(4-trimethylsilylphenyl)methanimine
Description
Properties
CAS No. |
959293-19-7 |
|---|---|
Molecular Formula |
C10H15NSi |
Molecular Weight |
177.32 g/mol |
IUPAC Name |
N-(4-trimethylsilylphenyl)methanimine |
InChI |
InChI=1S/C10H15NSi/c1-11-9-5-7-10(8-6-9)12(2,3)4/h5-8H,1H2,2-4H3 |
InChI Key |
ZTRZFDHKRUGFDT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)N=C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation Reaction
One common method for synthesizing this compound is through the condensation of 4-trimethylsilylbenzaldehyde with an amine. The general reaction can be summarized as follows:
$$
\text{4-trimethylsilylbenzaldehyde} + \text{amine} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
-
- 4-trimethylsilylbenzaldehyde
- An appropriate amine (e.g., aniline)
- Acid catalyst (e.g., acetic acid)
-
- Mix 4-trimethylsilylbenzaldehyde and the amine in a suitable solvent (e.g., ethanol).
- Add a catalytic amount of acetic acid.
- Heat the mixture under reflux for several hours.
- After completion, cool the reaction mixture and extract the product using dichloromethane.
- Purify the crude product by column chromatography.
Yield and Characterization:
Typically, this method yields this compound in moderate to high yields (60-85%). Characterization can be performed using NMR and mass spectrometry.
Synthesis via Reduction of Imines
Another approach involves the reduction of imines derived from 4-trimethylsilylbenzaldehyde:
$$
\text{N-(4-trimethylsilylphenyl)imine} + \text{reducing agent} \rightarrow \text{this compound}
$$
-
- N-(4-trimethylsilylphenyl)imine
- Reducing agent (e.g., sodium borohydride)
-
- Dissolve N-(4-trimethylsilylphenyl)imine in an alcohol solvent (e.g., methanol).
- Slowly add sodium borohydride while stirring at room temperature.
- Monitor the reaction progress using TLC.
- Quench the reaction with water and extract with organic solvent.
- Purify through column chromatography.
Yield and Characterization:
This method also provides good yields, typically around 70-90%, with similar characterization techniques employed as above.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Condensation Reaction | 60-85 | Reflux with acid catalyst | Simple procedure | Requires purification |
| Reduction of Imines | 70-90 | Room temperature | High yield | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
N-(4-trimethylsilylphenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the trimethylsilyl group, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N-(4-trimethylsilylphenyl)methanimine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-trimethylsilylphenyl)methanimine exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The methanimine group can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Methanimine (CH2NH): A simpler compound with similar reactivity but lacking the trimethylsilyl group.
N-(trimethylsilyl)methanimine: Similar structure but without the phenyl ring.
Uniqueness
N-(4-trimethylsilylphenyl)methanimine is unique due to the presence of both the trimethylsilyl group and the phenyl ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
